

# A First-Principles Comparative Analysis of Platinum Disulfide (PtS<sub>2</sub>) and Tungsten Disulfide (WS<sub>2</sub>)

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Compound of Interest		
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**Platinum disulfide** (PtS<sub>2</sub>) and tungsten disulfide (WS<sub>2</sub>) are prominent members of the transition metal dichalcogenide (TMDC) family of materials, which are characterized by their two-dimensional, layered structures. While both materials are semiconductors and have garnered significant interest for applications in electronics, optoelectronics, and catalysis, their fundamental properties, as elucidated by first-principles calculations, reveal distinct characteristics. This guide provides an objective, data-driven comparison of PtS<sub>2</sub> and WS<sub>2</sub> based on Density Functional Theory (DFT) simulations, aimed at researchers and scientists in materials science and related fields.

### **Structural Properties**

First-principles calculations reveal that PtS<sub>2</sub> and WS<sub>2</sub> crystallize in different structures. PtS<sub>2</sub> thermodynamically favors the 1T phase, which has a trigonal crystal structure.[1] In contrast, the most stable and common phase for WS<sub>2</sub> is the 2H phase, which possesses a hexagonal crystal structure.[2] These structural differences are foundational, influencing their electronic and catalytic behaviors. The layers in both materials are held together by weak van der Waals forces, allowing for exfoliation into thin, 2D layers.[2][3]

The fundamental structural parameters derived from computational models are summarized below.



Property	Platinum Disulfide (PtS₂)	Tungsten Disulfide (WS <sub>2</sub> )
Stable Phase	1T	2H
Crystal System	Trigonal[4]	Hexagonal[2][5]
Space Group	P-3m1[4][6]	P6₃/mmc[5]
Lattice Parameters (a, b)	3.54 Å - 3.58 Å[3][4][6]	3.15 Å - 3.18 Å[5][7]
Lattice Parameter (c)	5.02 Å - 5.60 Å[1][3][4][8]	12.27 Å - 12.98 Å[5][7]
M-S Bond Length	2.39 Å - 2.42 Å[4][6][9]	2.41 Å[5]
Coordination Geometry	Pt: Octahedral (PtS <sub>6</sub> )[4]	W: Trigonal Prismatic (WS <sub>6</sub> )[2]

## **Electronic Properties**

The electronic band structures of PtS<sub>2</sub> and WS<sub>2</sub> show significant differences, particularly in their band gap values and the nature of the gap (direct vs. indirect), which changes with the number of layers. Bulk PtS<sub>2</sub> is a semiconductor with a small, indirect band gap of approximately 0.25 eV.[3][11] As it is thinned down to a monolayer, the band gap increases significantly to about 1.6 eV.[3][11][12]

Bulk WS<sub>2</sub> is also an indirect band gap semiconductor, but with a larger gap of around 1.3-1.4 eV.[7][10][13] A key feature of WS<sub>2</sub> is its transition to a direct band gap material in its monolayer form, with a gap of approximately 2.05 eV, making it highly suitable for optoelectronic applications like light-emitting diodes and photodetectors.[7][10]

Property	Platinum Disulfide (PtS <sub>2</sub> )	Tungsten Disulfide (WS₂)
Bulk Band Gap	0.25 eV (Indirect)[3][11]	~1.3 eV (Indirect)[7]
Monolayer Band Gap	1.55 - 1.7 eV (Indirect)[3][4][6] [11][12]	1.81 - 2.05 eV (Direct)[7][10] [12][14]
Electronic Type	Semiconductor[3]	Semiconductor[2]

# **Catalytic Activity**



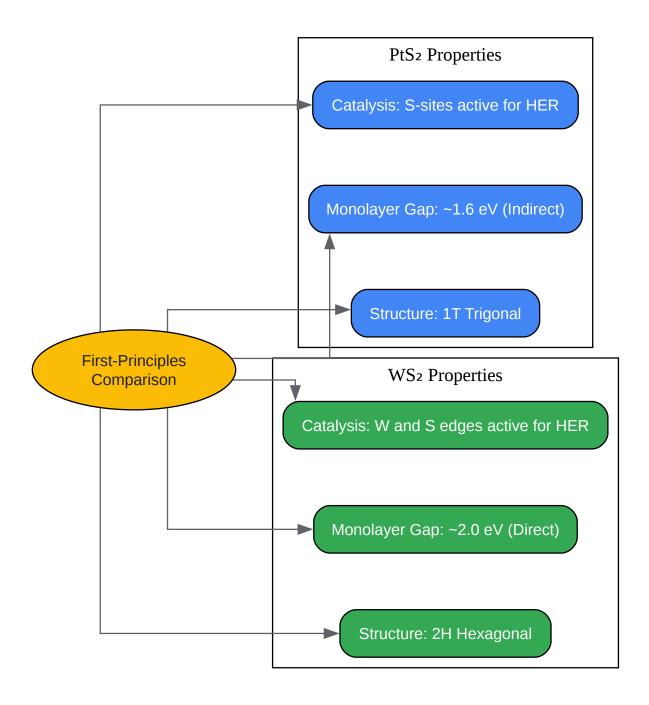




Both PtS<sub>2</sub> and WS<sub>2</sub> have been identified as promising materials for catalysis, particularly for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. First-principles calculations are instrumental in predicting catalytic activity by determining the Gibbs free energy of hydrogen adsorption ( $\Delta$ GH) on the material's surface; an ideal catalyst has a  $\Delta$ GH value close to zero.

For WS<sub>2</sub>, theoretical studies have shown that both the tungsten and sulfur edge sites can be active and thermoneutral for HER.[15] PtS<sub>2</sub>, leveraging the catalytic properties of platinum, is also a candidate for HER, with studies suggesting that the sulfur atoms can serve as active sites for the reaction.[9] Beyond HER, WS<sub>2</sub> is a known component in catalysts used for industrial hydrodesulfurization processes.[10]





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First-principles property comparison of PtS2 and WS2.

# **Experimental Protocols: First-Principles Computational Methodology**

The data presented in this guide are derived from first-principles calculations based on Density Functional Theory (DFT). This computational approach allows for the simulation of material



properties at the atomic scale without empirical data.[16]

A typical workflow for these calculations is as follows:

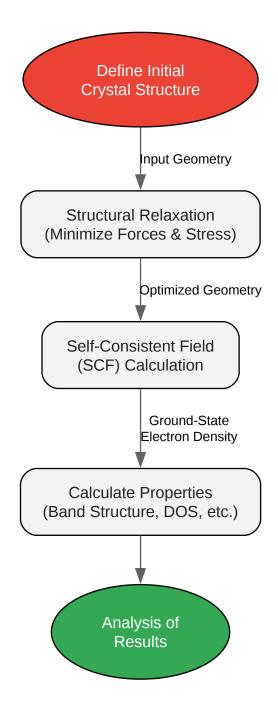
- Structural Definition: The calculation begins with defining the initial crystal structure of PtS<sub>2</sub> or WS<sub>2</sub>, including lattice parameters and atomic positions.
- Structural Relaxation: The atomic positions and lattice vectors are optimized to find the lowest energy (most stable) configuration. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are below a specific threshold (e.g., < 10<sup>-3</sup> eV/Å).[1][8]
- Self-Consistent Field (SCF) Calculation: An iterative process is run to solve the Kohn-Sham equations, which determines the ground-state electron density and total energy of the relaxed structure.
- Property Calculation: Using the ground-state electron density, various properties are calculated. This includes the electronic band structure, density of states (DOS), and adsorption energies for catalytic reactions.

Common parameters and methods employed in these calculations include:

- Simulation Packages: Quantum ESPRESSO[17], Vienna Ab Initio Simulation Package (VASP).[1][8]
- Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Erzerhof (PBE) functional is widely used.[1][12][17]
- Electron-Ion Interaction: Pseudopotentials, such as the Projector-Augmented Wave (PAW) method, are used to simplify the calculation by modeling the interaction between core and valence electrons.[1][8]
- van der Waals Correction: To accurately model the weak interlayer forces in these 2D materials, dispersion corrections like DFT-D3 are often included.[17]
- Energy Cutoff: A plane-wave kinetic energy cutoff (e.g., 700 eV) is set to ensure the convergence of the calculations.[1]



- Brillouin Zone Sampling: A Monkhorst-Pack k-point grid is used to sample the Brillouin zone, which is crucial for accurately calculating electronic properties.[17]
- Vacuum Spacing: For simulations of 2D monolayers, a vacuum layer of at least 20 Å is typically added perpendicular to the material plane to prevent interactions between periodic images.[4][5]



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A typical workflow for first-principles DFT calculations.

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- To cite this document: BenchChem. [A First-Principles Comparative Analysis of Platinum Disulfide (PtS<sub>2</sub>) and Tungsten Disulfide (WS<sub>2</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8086138#first-principles-comparison-of-pts2-and-ws2]



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